Benactyzine N-Oxide Benactyzine N-Oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17984553
InChI: InChI=1S/C20H25NO4/c1-3-21(24,4-2)15-16-25-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,23H,3-4,15-16H2,1-2H3
SMILES:
Molecular Formula: C20H25NO4
Molecular Weight: 343.4 g/mol

Benactyzine N-Oxide

CAS No.:

Cat. No.: VC17984553

Molecular Formula: C20H25NO4

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

Benactyzine N-Oxide -

Specification

Molecular Formula C20H25NO4
Molecular Weight 343.4 g/mol
IUPAC Name N,N-diethyl-2-(2-hydroxy-2,2-diphenylacetyl)oxyethanamine oxide
Standard InChI InChI=1S/C20H25NO4/c1-3-21(24,4-2)15-16-25-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,23H,3-4,15-16H2,1-2H3
Standard InChI Key JGFWXKYTIXANAJ-UHFFFAOYSA-N
Canonical SMILES CC[N+](CC)(CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)[O-]

Introduction

Chemical Identification and Structural Properties

Benactyzine N-oxide is derived from the oxidation of the tertiary amine group in benactyzine, a benzilic acid ester with a diethylaminoethyl side chain. The parent compound, benactyzine (CAS 302-40-9), has a molecular formula of C20H25NO3\text{C}_{20}\text{H}_{25}\text{NO}_{3} and a molecular weight of 327.42 g/mol . The N-oxide metabolite introduces an oxygen atom to the nitrogen of the diethylamino group, resulting in a molecular weight increase of 16 g/mol (to approximately 343.42 g/mol).

Table 1: Key Physical and Chemical Properties of Benactyzine N-Oxide

PropertyValueSource
CAS Number42771-70-0
Melting Point115–117°C (239–243°F)
AppearanceWhite solid
Solubility in WaterNot determined
StabilityStable under normal conditions

The compound’s solid-state structure and odorless nature make it suitable for laboratory analysis, though its solubility profile remains poorly characterized.

Synthesis and Metabolic Formation

Benactyzine N-oxide is primarily synthesized via enzymatic oxidation. While specific studies on its metabolic pathways are scarce, parallels can be drawn to analogous compounds. Flavin-containing monooxygenases (FMOs), particularly FMO3, are likely involved in catalyzing the N-oxidation of benactyzine, as observed in the metabolism of structurally similar drugs like benzydamine.

Enzymatic Pathways

In vitro studies on related N-oxides suggest that benactyzine undergoes hepatic oxidation via FMOs, yielding the N-oxide metabolite. This reaction requires nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor and occurs under physiological pH conditions. Competitive inhibition by methimazole, a known FMO inhibitor, has been shown to reduce N-oxide formation by up to 88% in analogous systems, implicating FMOs as key mediators.

Industrial and Laboratory Synthesis

Industrial production of benactyzine N-oxide could employ biocatalytic methods using recombinant FMO enzymes expressed in microbial systems (e.g., E. coli). These systems often co-express glucose dehydrogenase to regenerate NADPH, enabling sustained enzymatic activity. Laboratory-scale synthesis typically involves chemical oxidation agents, though specific protocols for benactyzine N-oxide remain undocumented in public literature.

Pharmacological and Toxicological Profile

As a metabolite, benactyzine N-oxide may influence the pharmacokinetics and safety profile of benactyzine. The parent compound exhibits anticholinergic effects, historically utilized in psychiatric treatments, though its clinical use has declined due to adverse effects .

Metabolic Disposition

  • Absorption and Distribution: Benactyzine’s lipophilicity facilitates rapid absorption, but N-oxidation likely increases its polarity, altering tissue distribution and renal excretion.

  • Elimination: The N-oxide metabolite is expected to undergo urinary excretion, though empirical data are lacking.

Analytical Methods and Detection

High-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection is the gold standard for quantifying N-oxide metabolites in biological matrices. For benactyzine N-oxide, method validation would require optimizing chromatographic conditions to separate it from the parent compound and other metabolites.

Table 2: Suggested Analytical Parameters for Benactyzine N-Oxide

ParameterCondition
ColumnC18 reversed-phase
Mobile PhaseAcetonitrile: ammonium formate buffer (pH 3.5)
DetectionUV-Vis (λ = 254 nm) or MS/MS
Retention TimeEstimated 8–12 minutes

Despite limited contemporary interest, benactyzine N-oxide serves as a reference compound in toxicology and metabolic studies. Key research gaps include:

  • In Vivo Pharmacokinetics: Clarifying its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Enzyme Kinetics: Quantifying FMO affinity (KmK_m) and catalytic efficiency (VmaxV_{max}) for benactyzine N-oxidation.

  • Toxicological Screening: Assessing chronic exposure risks and organ-specific toxicity.

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